molecular formula C10H16O2 B12669601 3-Methyl-3-butenyl 2-methylisocrotonate CAS No. 83783-83-9

3-Methyl-3-butenyl 2-methylisocrotonate

Katalognummer: B12669601
CAS-Nummer: 83783-83-9
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: LMPCYQLIAVCCCL-UITAMQMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-3-butenyl 2-methylisocrotonate is an organic compound with the molecular formula C10H16O2. It is a derivative of isocrotonic acid and is characterized by its unique structure, which includes a 3-methyl-3-butenyl group attached to the 2-methylisocrotonate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-butenyl 2-methylisocrotonate typically involves the esterification of 2-methylisocrotonic acid with 3-methyl-3-butenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-3-butenyl 2-methylisocrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Methyl-3-butenyl 2-methylisocrotonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methyl-3-butenyl 2-methylisocrotonate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes and receptors in biological systems. The compound’s unique structure allows it to fit into specific binding sites, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a 3-methyl-3-butenyl group and a 2-methylisocrotonate moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

83783-83-9

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

3-methylbut-3-enyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C10H16O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5H,2,6-7H2,1,3-4H3/b9-5-

InChI-Schlüssel

LMPCYQLIAVCCCL-UITAMQMPSA-N

Isomerische SMILES

C/C=C(/C)\C(=O)OCCC(=C)C

Kanonische SMILES

CC=C(C)C(=O)OCCC(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.